Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(14-16-12-5-1-2-6-13(12)20-14)18-9-11(10-18)17-7-3-4-8-17/h1-2,5-6,11H,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZGSIVIHDHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological activities.
Mode of Action
It’s worth noting that similar compounds have been found to induce changes in cell behavior, such as s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in oxidative stress.
Pharmacokinetics
It’s worth noting that similar compounds have been found to have suitable drug-like properties, making them potential candidates for further pharmacokinetic studies.
Result of Action
Biological Activity
Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H17N3OS
- Molecular Weight : 287.38 g/mol
- Purity : Typically around 95% .
This compound features a unique combination of benzo[d]thiazole, azetidine, and pyrrolidine moieties, which contribute to its diverse range of biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzo[d]thiazole Core : Synthesized through cyclization of 2-aminobenzenethiol with α-haloketones.
- Introduction of Azetidine Ring : Achieved via nucleophilic substitution using a suitable azetidine precursor.
- Incorporation of Pyrrolidine Moiety : Accomplished through condensation reactions with pyrrolidine derivatives.
These steps can be optimized using methods like microwave-assisted organic synthesis (MAOS) to enhance yield and purity .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives containing the benzo[d]thiazole core demonstrate significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anticonvulsant Properties
Recent studies have investigated the anticonvulsant properties of related compounds in acute seizure models. For example, derivatives tested in maximal electroshock (MES) and 6 Hz models showed protective effects against seizures, indicating a potential therapeutic role for compounds with similar structures .
Anticancer Potential
The compound's ability to modulate specific molecular targets suggests anticancer potential. Research has demonstrated that compounds with benzo[d]thiazole moieties can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis .
The mechanism by which this compound exerts its biological effects likely involves interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, leading to reduced disease progression.
- Receptor Modulation : It may activate or inhibit specific receptors, resulting in beneficial cellular responses.
Case Study 1: Antimicrobial Activity
A study on similar compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .
Case Study 2: Anticonvulsant Evaluation
In a recent evaluation, several derivatives were tested for their anticonvulsant activity using the MES model. Compounds exhibited varying degrees of protection, with some achieving complete protection at specific doses .
| Compound ID | MES Protection (%) | 6 Hz Protection (%) | Notes |
|---|---|---|---|
| 28 | 100 | 75 | Effective at 100 mg/kg |
| 30 | 50 | 50 | Moderate efficacy |
| 33 | 100 | 75 | Best performer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Pharmacological Profiles
- Compound 3s (Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone): H3R affinity: Ki = 0.036 μM. Enzyme inhibition: IC50 = 6.7 mM (AChE), 2.35 mM (BuChE), 1.6 mM (MAO-B) . The dual pyrrolidine groups and pentyloxy linker likely enhance blood-brain barrier penetration.
Piperidine Derivatives (e.g., 3d) :
- Azetidine vs.
Physicochemical Properties
Notes:
- Azetidine-pyrrolidine hybrids may exhibit intermediate solubility between piperidine (polar) and azepane (nonpolar) derivatives.
- Thiazole cores (vs.
Research Implications
The target compound’s azetidine-pyrrolidine moiety offers a unique balance of rigidity and basicity, making it a promising candidate for optimizing multitarget activity. Future studies should focus on:
Synthetic Optimization : Improving yields via catalyst screening (e.g., CuI in cross-coupling reactions ).
Biological Assays : Evaluating H3R, AChE, and MAO-B inhibition to compare with Compound 3s.
Structural Modifications : Testing propoxy vs. pentyloxy linkers to assess pharmacokinetic effects.
Q & A
Q. What are the common synthetic routes for synthesizing Benzo[d]thiazol-2-yl(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone?
The compound can be synthesized via multi-step organic reactions. A typical approach involves coupling a benzothiazole derivative with a pyrrolidine-substituted azetidine moiety. For example:
- Cyclocondensation : React 2-aminobenzothiazole derivatives with carbonyl-containing intermediates (e.g., trifluoroalkenones) under basic conditions to form the benzothiazole core .
- Coupling Reactions : Use reagents like EDCI/HOBt to couple 3-(pyrrolidin-1-yl)azetidine carboxylic acid with a benzothiazol-2-yl carbonyl precursor. Purification often involves column chromatography and recrystallization .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR to confirm proton environments and carbon connectivity. For example, the azetidine ring protons appear as distinct multiplets (δ 3.5–4.5 ppm), while the benzothiazole aromatic protons resonate at δ 7.2–8.3 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] peaks) and elemental composition (e.g., CHNOS requires m/z 300.1174) .
- Elemental Analysis : Validate C, H, N, and S percentages (±0.4% tolerance) .
Q. How is solubility assessed for this compound, and what solvents are suitable?
Experimental solubility is determined by adding incremental solvent volumes to a fixed compound mass until dissolution. For example:
- Chloroform and DMSO are common solvents due to the compound’s high LogP (~10.7), as noted in structurally similar benzothiazoles .
- Aqueous solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (performed with SHELX software) is critical for confirming stereochemistry and bond angles. For azetidine-pyrrolidine hybrids:
Q. What strategies address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions include:
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC trends.
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to confirm binding affinity to proposed targets (e.g., anti-inflammatory activity via COX-2 inhibition) .
- Orthogonal Assays : Combine in vitro (e.g., MTT assay) and in silico (e.g., pharmacokinetic simulations) data to cross-validate results .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- LogP and PSA : Predict using ChemAxon or MOE software. A LogP >10 suggests high lipophilicity, necessitating formulation adjustments (e.g., nanoemulsions) .
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify metabolic hotspots. Introduce electron-withdrawing groups (e.g., -F) to reduce oxidation .
Q. What synthetic modifications improve yield in multi-step reactions?
- Catalyst Optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of aryl halides (yield increases from 45% to 72%) .
- Solvent Selection : Replace ethanol with DMF for higher azetidine ring stability during coupling (reduces side products) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >90% purity .
Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?
- Substituent Variation : Synthesize analogs with morpholine instead of pyrrolidine to assess steric/electronic effects on bioactivity .
- Bioisosteric Replacement : Replace the benzothiazole with benzoxazole to evaluate heteroatom impact on target binding .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent positions (e.g., para-chloro vs. methoxy) with anti-tumor activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
